2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
2-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-25-22(28)27(20-9-3-2-4-10-20)21(24-25)17-11-13-26(14-12-17)16-19-8-6-5-7-18(19)15-23/h2-10,17H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYRJNQMAVTIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=C3C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Substituent Variations in Triazole-Based Analogs
Key Observations :
- Oxo vs. The thioxo derivative in exhibited a crystal structure with an R factor of 0.043, indicating high precision in structural determination .
- Heterocycle Variations : Compounds with benzimidazole () or imidazole () cores instead of triazole show distinct electronic profiles. Benzimidazole derivatives often exhibit enhanced aromatic stacking, which could influence binding affinity in biological systems .
Key Observations :
- The target compound’s synthesis likely involves piperidine functionalization and triazole cyclization, analogous to methods in .
- Yields for triazole derivatives range from 68% to 85%, depending on substituent complexity. The absence of steric hindrance in benzonitrile coupling may favor higher yields .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic Data for Selected Compounds
Key Observations :
- The thioxo-triazole derivative forms robust N–H···S hydrogen bonds, whereas the target compound’s 5-oxo group may favor N–H···O interactions, influencing solubility and crystal packing.
- Benzonitrile’s cyano group participates in dipole-dipole interactions, enhancing thermal stability across analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
